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molecular formula C10H17NO4 B3104189 2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid CAS No. 1463522-68-0

2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid

Cat. No. B3104189
M. Wt: 215.25 g/mol
InChI Key: OGHYBYYNJOTBHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09422240B2

Procedure details

To a solution in acetonitrile (275 mL) of the compound (11.1 g) obtained in step (4) above and 2,2,6,6-tetramethylpiperidin-1-oxyl free radical (602 mg), a sodium phosphate buffer (0.67 mol/L, pH 6.7, 206 mL) was added. After heating to 35° C., an aqueous solution of sodium hypochlorite (0.265%, 32.6 mL) and an aqueous solution of sodium chlorite (14.7%, 110 mL) were added simultaneously over a period of 2 hours and the mixture was stirred at that temperature for 55 hours. The mixture was cooled to room temperature and after adding water (400 mL), it was rendered basic with a solution of 2 mol/L sodium hydroxide in water. The reaction mixture was poured into an aqueous solution of sodium thiosulfate (5.75%, 291 mL) at 0° C. After washing with diethyl ether (750 mL), the aqueous layer was added to 2 mol/L hydrochloric acid (140 mL) for pH adjustment to between 2 and 3. The mixture was extracted with diethyl ether and ethyl acetate and the combined organic layers were washed with saturated brine and dried over anhydrous magnesium sulfate. The desiccant was removed by filtration and the filtrate was concentrated under reduced pressure. The resulting residue was crystallized with a liquid mixture of n-hexane/ethyl acetate to give {1-[(tert-butoxycarbonyl)amino]cyclopropyl}acetic acid as a colorless solid (9.45 g).
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
32.6 mL
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
291 mL
Type
reactant
Reaction Step Four
Quantity
11.1 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
206 mL
Type
reactant
Reaction Step Five
Quantity
275 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:14])[NH:7][C:8]1([CH2:11][CH2:12][OH:13])[CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].CC1(C)N([O])C(C)(C)CCC1.P([O-])([O-])([O-])=[O:27].[Na+].[Na+].[Na+].Cl[O-].[Na+].Cl([O-])=O.[Na+].[OH-].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+]>C(#N)C.O>[C:1]([O:5][C:6]([NH:7][C:8]1([CH2:11][C:12]([OH:27])=[O:13])[CH2:9][CH2:10]1)=[O:14])([CH3:4])([CH3:2])[CH3:3] |f:2.3.4.5,6.7,8.9,10.11,12.13.14,^1:18|

Inputs

Step One
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
32.6 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
110 mL
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
sodium thiosulfate
Quantity
291 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
11.1 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1(CC1)CCO)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C
Name
Quantity
206 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Name
Quantity
275 mL
Type
solvent
Smiles
C(C)#N
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at that temperature for 55 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
WASH
Type
WASH
Details
After washing with diethyl ether (750 mL)
ADDITION
Type
ADDITION
Details
the aqueous layer was added to 2 mol/L hydrochloric acid (140 mL) for pH adjustment to between 2 and 3
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether and ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The desiccant was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was crystallized with a liquid mixture of n-hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
55 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1(CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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